molecular formula C14H18F2O B7869252 Cycloheptyl (2,5-difluorophenyl)methanol

Cycloheptyl (2,5-difluorophenyl)methanol

Cat. No.: B7869252
M. Wt: 240.29 g/mol
InChI Key: MBKPIYQJZQBKFQ-UHFFFAOYSA-N
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Description

Cycloheptyl (2,5-difluorophenyl)methanol is an organic compound with the molecular formula C14H18F2O It is characterized by a cycloheptyl group attached to a methanol moiety, which is further substituted with two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (2,5-difluorophenyl)methanol typically involves the reaction of cycloheptanone with 2,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (2,5-difluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cycloheptyl (2,5-difluorophenyl)methane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Cycloheptyl (2,5-difluorophenyl)ketone.

    Reduction: Cycloheptyl (2,5-difluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptyl (2,5-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptyl (2,5-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Cycloheptyl (2,4-difluorophenyl)methanol
  • Cycloheptyl (3,5-difluorophenyl)methanol
  • Cycloheptyl (2,5-dichlorophenyl)methanol

Uniqueness

Cycloheptyl (2,5-difluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.

Biological Activity

Cycloheptyl (2,5-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a cycloheptyl ring attached to a 2,5-difluorophenyl group. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and influence its binding affinity to biological targets.

PropertyValue
Molecular FormulaC14H17F2O
Molecular Weight240.29 g/mol
Structural FeaturesSeven-membered ring, two fluorine substituents

1. Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains using methods such as the agar well diffusion method.

  • Case Study : A study investigated the antibacterial activity of structurally related compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating significant potency comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

This compound and its derivatives have been evaluated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.

  • Research Findings : In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating strong anticancer activity . Another study highlighted that the treatment of human leukemia cell lines with related compounds resulted in significant apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine substituents enhance the compound's binding affinity to enzymes and receptors involved in metabolic pathways.

  • Binding Affinity : Preliminary interaction studies suggest that this compound may modulate the activity of certain enzymes or receptors, leading to alterations in metabolic processes that are crucial for therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaMolecular WeightNotable Features
Cyclohexyl (3,5-difluorophenyl)methanolC13H16F2O226.26 g/molLower molecular weight; different cyclic structure
Cycloheptyl (3-fluorophenyl)methanolC14H19FO230.30 g/molContains only one fluorine atom
Cyclopentyl (3,5-difluorophenyl)methanolC12H14F2O226.24 g/molSmaller cyclic structure; similar functional groups

Properties

IUPAC Name

cycloheptyl-(2,5-difluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c15-11-7-8-13(16)12(9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKPIYQJZQBKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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